1-ethyl-2-methyl-5-nitroimidazole
Description
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-ethyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-5(2)7-4-6(8)9(10)11/h4H,3H2,1-2H3 |
InChI Key |
XYNVNGOLNUIHDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Historical Development and Significance of Nitroimidazole Derivatives
The journey of nitroimidazoles in science began in 1953 with the discovery of Azomycin (2-nitroimidazole) from a natural source, which exhibited antibacterial properties. nih.govmdpi.com This discovery was a crucial catalyst, sparking extensive research into synthesizing numerous analogues and regio-isomers. mdpi.com This wave of chemical exploration fortuitously led to the development of 5-nitroimidazole derivatives, which proved to have even greater therapeutic potential. chemicalbook.com
The 5-nitroimidazole class quickly established itself as a cornerstone in treating infections caused by anaerobic bacteria and protozoa. jocpr.comhumanjournals.com The most prominent member, metronidazole (B1676534), became a widely used drug and a benchmark for further development. jocpr.comderpharmachemica.com The success of metronidazole spurred the synthesis of other clinically significant derivatives, including tinidazole (B1682380), ornidazole (B1677491), and secnidazole (B1681708), by modifying the substituent at the N-1 position of the imidazole (B134444) ring. jocpr.com
The significance of nitroimidazoles is not confined to antimicrobial applications. Their unique chemical properties have been harnessed in other biomedical fields. They have been investigated as radiosensitizers to enhance the efficacy of cancer radiation therapy on hypoxic tumor cells and as bioreductive prodrugs. nih.gov More recently, bicyclic nitroimidazole derivatives like Delamanid (B1670213) and Pretomanid have emerged as vital drugs for treating multi-drug resistant tuberculosis. mdpi.com This rich history underscores the versatility and enduring importance of the nitroimidazole scaffold in medicinal chemistry.
Chemical Context and Unique Structural Features of 1 Ethyl 2 Methyl 5 Nitroimidazole
1-Ethyl-2-methyl-5-nitroimidazole, identified by the CAS number 41147-78-8, is a distinct molecule within the broader 5-nitroimidazole family. chemsrc.com Its structure is defined by a five-membered imidazole (B134444) ring containing a nitro group (NO2) at position C5, a methyl group (CH3) at position C2, and an ethyl group (C2H5) attached to the nitrogen at position N1.
The biological activity of 5-nitroimidazoles is intrinsically linked to the nitro group at the C5 position, which must remain sterically unhindered. jocpr.com The substituents at the N1 and C2 positions are crucial as they modulate the compound's physicochemical properties, such as lipophilicity, which in turn affects metabolism and tissue penetration. jocpr.com It is speculated that the lethal effect of these compounds involves a reactive intermediate, formed upon the microbial reduction of the 5-nitro group, which then covalently binds to the microorganism's DNA. jocpr.com
While specific experimental data for this compound is limited in publicly accessible literature, its structural features can be compared to related compounds to infer its chemical nature. The simple 1-alkyl-5-nitro-imidazole unit is the fundamental requirement for biological activity. jocpr.com The ethyl group at the N1 position, compared to the hydroxyethyl (B10761427) group in metronidazole (B1676534), is expected to increase the compound's lipophilicity. This modification can influence its absorption, distribution, and metabolic profile. jocpr.comnih.gov
Below is a table of physicochemical properties for a closely related compound, 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole, to provide context.
| Property | Value |
| Molecular Formula | C8H13N3O2S |
| Molecular Weight | 215.28 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Data sourced from PubChem for CID 120052. nih.gov |
Current Research Landscape and Academic Relevance of the Compound
While 1-ethyl-2-methyl-5-nitroimidazole itself is not the primary focus of a large volume of research, its core structure, "1-substituted-2-methyl-5-nitroimidazole," serves as a highly relevant and active scaffold in modern medicinal chemistry. Researchers are actively synthesizing and evaluating derivatives of this scaffold to develop new therapeutic agents with improved or novel activities.
One significant area of investigation is the development of new antibacterial agents. Studies have shown that modifying the ethyl side chain of the 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole backbone (metronidazole) can yield derivatives with activity against aerobic bacteria, such as Staphylococcus aureus and Streptococcus B, which is a notable expansion from the typically anaerobic spectrum of metronidazole (B1676534). derpharmachemica.comresearchgate.net
A particularly prominent field of research involves the use of this scaffold to design novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.gov In this context, the this compound moiety serves as a key component, with complex diarylmethoxy groups attached to the ethyl side chain. nih.govacs.org These derivatives, referred to as DAMNIs, have shown potent anti-HIV-1 activity at submicromolar concentrations. nih.govnih.gov Molecular modeling studies indicate these molecules adopt a "butterfly-like" conformation within the enzyme's binding site, which is crucial for their inhibitory action. nih.gov
The academic relevance of this molecular framework is highlighted in the table below, which summarizes key research findings on its derivatives.
| Derivative Class | Research Focus | Key Findings |
| 1-[2-(Diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles (DAMNIs) | Anti-HIV-1 Agents (NNRTIs) | Potent activity at submicromolar concentrations. Replacement of phenyl rings with heterocyclic rings can increase activity. nih.govacs.org |
| Benzene (B151609) sulfonated metronidazole derivatives | Antibacterial Agents | Exerted inhibitory effects on aerobic bacteria like Staphylococcus aureus, unlike the parent compound. derpharmachemica.com |
| Phenylacetamide metronidazole derivatives | Antibacterial Agents | Showed activity against Streptococcus B, expanding the antibacterial spectrum. derpharmachemica.com |
| Nitroimidazole-sulfanyl ethyl derivatives | Anti-leishmanial Agents | Synthesis of derivatives from 1-(2-chloroethyl)-2-methyl-5-nitroimidazole as potential treatments for leishmaniasis. researchgate.net |
Interdisciplinary Research Avenues for 1 Ethyl 2 Methyl 5 Nitroimidazole
De Novo Synthesis Pathways for the this compound Core
The construction of the this compound molecule typically does not begin from basic acyclic precursors in a single comprehensive process. Instead, it is assembled in a stepwise fashion, starting with a pre-formed substituted imidazole. The synthesis logically proceeds through the formation of the key intermediate, 2-methyl-5-nitroimidazole, followed by the introduction of the ethyl group at the N1 position.
Strategies for Imidazole Ring Formation
While direct synthesis of the final compound from non-cyclic molecules is uncommon, the underlying imidazole scaffold can be formed through various established methods. One of the most classic methods is the Debus synthesis, which can produce substituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia (B1221849). In principle, this method could be adapted using glyoxal, acetaldehyde, and ammonia to form 2-methylimidazole (B133640), the primary precursor for the title compound. Other strategies for forming the imidazole ring include reacting an amidine with an α-haloketone or the cyclization of an α-aminoketone with formamide. youtube.com These methods provide access to a wide range of substituted imidazoles that serve as foundational building blocks for more complex derivatives.
Introduction and Regioselective Placement of the Nitro Group
The critical step in synthesizing the core of the target molecule is the nitration of 2-methylimidazole. This electrophilic aromatic substitution is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orggoogle.comtsu.ru The reaction conditions, including temperature and acid concentration, are crucial for both safety and yield. The introduction of the nitro group into the imidazole ring is challenging and requires harsh conditions. google.com
A significant challenge in this step is controlling the regioselectivity. Nitration of 2-methylimidazole can result in a mixture of 2-methyl-4-nitroimidazole and the desired 2-methyl-5-nitroimidazole, as the two positions are electronically similar and can exist in tautomeric forms. wikipedia.orgtsu.ru The reaction temperature and the specific nitrating agents can influence the ratio of these isomers. Industrial processes have been developed to optimize the yield of the 5-nitro isomer and ensure the reaction proceeds safely, as it can be highly exothermic. google.comgoogle.com Methods to improve safety and yield include the addition of the reaction product itself to act as an inhibitor of a runaway reaction or the use of an excess of nitric acid. google.com
Table 1: Selected Conditions for the Nitration of 2-Methylimidazole
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Nitric Acid, Sulfuric Acid | Temperature increased to 130-150°C | 63-66% | google.com |
| Nitric Acid, Sulfuric Acid | Temperature not exceeding 110°C initially, then raised | 63-66% | google.com |
| Nitric Acid (65%), Sulfuric Acid (95%) | 245°C, in the presence of urea (B33335) | 71% | tsu.ru |
| Nitric Acid, Sulfuric Acid, Ammonium (B1175870) Sulfate (B86663) | Temperature increased in stages to 130°C | Not specified | patsnap.com |
Alkylation at the N1 Position and Methylation at C2
The methyl group at the C2 position is integral to the starting material, 2-methylimidazole. Therefore, the final key synthetic step is the alkylation at the N1 position of the 2-methyl-5-nitroimidazole intermediate. This reaction introduces the ethyl group to form the title compound.
N-alkylation is typically performed by reacting 2-methyl-5-nitroimidazole with an ethylating agent, such as ethyl bromide or ethyl bromoacetate, in the presence of a base. derpharmachemica.com The choice of solvent and base is critical for achieving good regioselectivity and yield. Common bases include potassium carbonate, while solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used. derpharmachemica.comtandfonline.com Studies have shown that conducting the reaction at elevated temperatures (e.g., 60°C) can significantly improve the reaction rate and yield. derpharmachemica.com The alkylation preferentially occurs at the N1 position due to the electronic and steric influences of the existing methyl and nitro groups. derpharmachemica.com
Table 2: Conditions for N-Alkylation of Nitroimidazoles
| Imidazole Substrate | Alkylating Agent | Base / Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-methyl-5-nitro-1H-imidazole | Ethyl bromoacetate | K₂CO₃ / Acetonitrile | 60°C | 96% | derpharmachemica.com |
| 2-methyl-4(5)-nitro-1H-imidazole | Various alkyl halides | K₂CO₃ / DMF | 110-120°C | High | tandfonline.com |
Functionalization and Derivatization Strategies of this compound
Once synthesized, the this compound molecule presents specific sites for further chemical modification. The primary locations for functionalization are the ethyl side chain and the nitro group.
Reactions at the Ethyl Side Chain (e.g., Alkylation, Acylation, Esterification)
The ethyl side chain of this compound is a simple alkyl group and is generally chemically inert to reactions like acylation or esterification under standard conditions. Functionalization typically requires the presence of a more reactive handle.
Significant research has been conducted on the closely related compound, metronidazole (B1676534), which features a hydroxyethyl (B10761427) group at the N1 position (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole). The terminal hydroxyl group in metronidazole is a versatile site for derivatization. It readily undergoes esterification and etherification reactions. For instance, it can be reacted with various acid chlorides (such as benzoyl chloride or p-nitrobenzoyl chloride) or benzhydrols to form a wide array of ester and ether derivatives, respectively. derpharmachemica.comjocpr.comnih.govacs.org These reactions highlight the importance of a functional group on the N1-alkyl chain for enabling diverse derivatization strategies.
Table 3: Examples of Derivatives from the Hydroxyethyl Side Chain of Metronidazole
| Reagent | Derivative Type | Resulting Compound | Reference |
|---|---|---|---|
| Benzene (B151609) sulfonyl chloride | Sulfonate Ester | Benzenesulfonic acid-2-(2-methyl-5-nitro-imidazole-1-yl)ethyl ester | derpharmachemica.com |
| Phthalic anhydride | Phthalate Ester | 2-[2-(2-methyl-5-nitro-imidazol-1-yl)ethoxycarbonyl]benzoic acid | researchgate.net |
| Stearoyl chloride | Fatty Acid Ester | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl octadecanoate | jocpr.com |
| p-Nitrobenzoyl chloride | Benzoate Ester | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl 4-nitrobenzoate | jocpr.com |
Modification of the Nitro Group and its Chemical Reactivity
The nitro group at the C5 position is a key functional group that dictates much of the chemical and biological reactivity of the molecule. The electron-withdrawing nature of the nitro group makes the imidazole ring electron-deficient and influences its aromatic character.
One of the most significant reactions of the nitro group is its reduction. The nitro group can be reduced to an amino group (–NH₂) under various conditions, for example, using catalytic hydrogenation or reducing agents like tin(II) chloride. This transformation from a nitro- to an aminoimidazole derivative drastically alters the electronic properties and biological profile of the molecule. The biological activity of many nitroimidazole compounds is believed to stem from the in vivo reductive activation of the nitro group to form reactive radical species that can damage cellular macromolecules. nih.govnih.gov
Furthermore, the nitro group can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, where a strong nucleophile displaces the nitro group. Although less common than reduction, this pathway provides a route to introduce different functionalities at the C5 position. acs.org
Exploration of Heterocyclic Ring Modifications and Fusions
The inherent reactivity of the this compound scaffold, particularly the nitro group and the imidazole ring, allows for a variety of heterocyclic ring modifications and fusions. These transformations are pursued to create novel derivatives with potentially enhanced or new biological activities.
One common approach involves the modification of the substituent at the 1-position of the imidazole ring. For instance, the hydroxyl group of metronidazole, a closely related compound, can be replaced with various other groups to yield a range of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives. derpharmachemica.comresearchgate.net This has been achieved through reactions with reagents such as benzene sulfonyl chloride, phthalic anhydride, and various alkyl amides. derpharmachemica.comresearchgate.net These substitutions lead to the formation of new ester and ether linkages, effectively altering the heterocyclic structure. derpharmachemica.comresearchgate.net
Furthermore, the imidazole ring itself can be a site for fusion with other heterocyclic systems. While specific examples of ring fusions directly onto the this compound core are not extensively detailed in the provided context, the broader field of imidazole chemistry demonstrates the potential for such modifications. The pyrazole (B372694) moiety, another five-membered heterocycle, is often incorporated into bioactive molecules, suggesting the possibility of creating pyrazole-fused nitroimidazoles. mdpi.com Such fused systems would significantly alter the planarity, electronic distribution, and steric profile of the parent molecule.
The reactivity of the nitro group also presents opportunities for ring modifications. Reduction of the nitro group to an amino group would introduce a reactive handle for further cyclization reactions, potentially leading to the formation of fused bicyclic or tricyclic systems incorporating the original imidazole ring.
Advanced Synthetic Approaches
In recent years, the synthesis of this compound and its derivatives has benefited from the application of advanced synthetic methodologies aimed at improving efficiency, selectivity, and sustainability.
Catalysis plays a crucial role in modern organic synthesis, and the preparation of this compound is no exception. Phase-transfer catalysis has been explored for the N-alkylation of nitroimidazoles, offering a method to introduce the ethyl group onto the 2-methyl-5-nitroimidazole core. acs.org This technique can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases.
In some synthetic procedures for related nitroimidazoles, catalysts are employed to improve the efficiency of key steps. For example, in the production of 2-methyl-5-nitroimidazole, a precursor to the title compound, a mixture of urea and ammonium sulfate has been used as a catalyst and stabilizer during the nitration reaction. patsnap.com While not directly for the ethylated derivative, this highlights the use of catalytic systems in the synthesis of the core nitroimidazole structure.
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, including this compound, to minimize environmental impact. nih.gov
Efforts to reduce the use of volatile and often hazardous organic solvents have led to the exploration of solvent-free and aqueous reaction conditions. nih.gov For instance, a solvent-free process for the synthesis of Azomycin, a related nitroimidazole, has been developed using potter's clay and sodium nitrite (B80452) under microwave conditions. nih.gov This approach eliminates the need for organic solvents, thereby reducing waste and potential environmental contamination. Research has also demonstrated the successful synthesis of various heterocyclic compounds, including pyrazole and imidazole derivatives, in water, which is considered a green solvent. nih.gov The use of aqueous media can not only be more environmentally friendly but also, in some cases, enhance reaction rates and selectivity. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages in terms of reduced reaction times, increased yields, and often improved product purity. ajrconline.orgasianpubs.org This technique has been successfully applied to the synthesis of various imidazole and pyrazole derivatives. nih.gov In one example, the reaction of 2-iodoimidazole (B1350194) with phenyl glycidyl (B131873) ether was heated to 120 °C for just one minute using microwave irradiation to produce the desired product. nih.gov Another study demonstrated the microwave-assisted synthesis of 2,4,5-triphenyl-1H-imidazole containing Schiff base derivatives, highlighting the versatility of this method for constructing complex imidazole-based molecules. asianpubs.org The application of microwave irradiation can be particularly beneficial for the synthesis of this compound and its analogues, potentially leading to more efficient and environmentally friendly processes. nih.govnih.gov
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic methodology. nih.govmdpi.com Ultrasonic irradiation has been shown to enhance reaction rates and yields in the synthesis of various imidazole-based compounds. nih.govmdpi.com This technique can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com For example, the synthesis of highly substituted imidazoles has been achieved with excellent yields and significantly shorter reaction times under ultrasonic irradiation compared to conventional heating methods. mdpi.com The use of ultrasound has also been reported for the synthesis of benzimidazoles at room temperature, offering a milder and more energy-efficient alternative to thermal conditions. mdpi.com The application of ultrasonic irradiation to the synthesis of this compound could offer a promising avenue for process intensification and waste reduction. nih.govmdpi.com
Research Findings on Synthetic Methodologies
Advanced Synthetic Approaches: Comparative Data
X-ray Crystallography for Absolute and Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular forces. In the crystal structure of a related compound, 1-(2-methyl-5-nitroimidazol-1-yl)propane-2-thiol, the molecules are linked by intermolecular N—H···N and C—H···S hydrogen bonds, forming a three-dimensional network. researchgate.net These interactions are crucial in stabilizing the crystal lattice. The study of these interactions is further enhanced by techniques like Hirshfeld surface analysis, which helps to visualize and quantify intermolecular contacts. rsc.org
Co-crystallization with Metal Ions or Ligands
The this compound scaffold can be incorporated into metal complexes, which can influence its properties. For instance, copper(II) complexes with 2-methyl-5-nitroimidazole have been synthesized and characterized. rsc.org In one study, two new copper(II) complexes, Cu(2mni)2(H2O)22·2H2O and [Cu(2mni)2(NO3)2], were prepared and their structures were determined by single-crystal X-ray diffraction. rsc.org These studies reveal how the nitroimidazole ligand coordinates with the metal center. rsc.orgunifi.it The formation of these complexes can be achieved through reactions with metal salts like metal acetates. researchgate.net The resulting complexes can exhibit different geometries, such as distorted octahedral, and the nitroimidazole can act as a ligand. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-¹³C NMR Analysis
¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules. For derivatives of this compound, the proton NMR spectra typically show characteristic signals. For example, the protons of the imidazole ring, the methyl group, and the ethyl group resonate at distinct chemical shifts. derpharmachemica.com In a study of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, the imidazole 2-CH₃ protons appeared as a singlet around 2.6 ppm, and the 4-H proton as a singlet around 8.0 ppm. derpharmachemica.com The N-ethyl CH₂ protons typically appear as triplets. derpharmachemica.com
¹³C NMR provides complementary information about the carbon framework of the molecule. researchgate.net The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, in a series of 1-[2-substituted-ethyl]-2-methyl-5-nitroimidazoles, the chemical shifts for the methyl carbon (CH₃) and the methylene (B1212753) carbons (CH₂) of the ethyl group were identified. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for a 1-[2-(substituted) ethyl]-2-methyl-5-nitroimidazole Derivative researchgate.net
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Imidazole 4-H | 8.02 | Singlet | - |
| Phenyl H | 7.20-7.31 | Multiplet | - |
| CH₂ | 5.02 | Triplet | 5.1 |
| CH₂ | 4.36 | Triplet | 5.1 |
| CH | 4.04 | Singlet | - |
| CH₂ | 3.69 | Doublet of Doublets | 5.2, 10.3 |
Table 2: Representative ¹³C NMR Spectral Data for a 1-[2-(substituted) ethyl]-2-methyl-5-nitroimidazole Derivative researchgate.net
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| CH₃ | 14.68 |
| CH₂ | 35.30 |
| CH₂ | 41.0 |
| CH₂ | 43.08 |
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
While direct ¹H and ¹³C NMR provide significant data, complex structures often require more advanced techniques for unambiguous assignment. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing connectivity between atoms.
COSY experiments show correlations between protons that are coupled to each other, helping to identify adjacent protons in a molecule.
HSQC and HMQC experiments reveal correlations between protons and the carbons to which they are directly attached. This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, in pyrazole-imidazoline derivatives, HSQC was used to confirm the superposition of a CH₂ signal with the solvent signal. mdpi.com
These multi-dimensional techniques provide a more complete picture of the molecular structure in solution.
Solid-State NMR Applications for Polymorphic Forms
Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in the solid state, including different crystalline forms or polymorphs. While specific ssNMR data for this compound is not widely reported in the provided context, it is a powerful method for characterizing polymorphism. Different polymorphs of a compound can exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation, providing insights that are complementary to X-ray diffraction.
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound, offering insights into its structural integrity and the stability of its chemical bonds under ionization.
High-resolution mass spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a parent ion and its fragments. For this compound (C₆H₉N₃O₂), the theoretical exact mass is 155.0695 g/mol . chemsrc.com HRMS techniques, such as time-of-flight (TOF) or Orbitrap mass analysis, can confirm this mass with high accuracy, typically within a few parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
While specific HRMS data for this compound is not extensively documented in public literature, studies on related nitroimidazole compounds demonstrate the power of the technique. rsc.orgrsc.org For instance, ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometry has been effectively used to investigate the ionization reactions of various 5-nitroimidazole radiosensitizers. rsc.orgrsc.org This approach allows for the accurate mass measurement of protonated molecules ([M+H]⁺) or other adducts, confirming the molecular formula and aiding in the identification of metabolites or degradation products.
Table 1: Predicted HRMS Data for this compound Adducts (Note: This table is based on theoretical calculations for the isomer 1-ethyl-5-methyl-2-nitroimidazole (B8776606) and serves as an illustrative example of expected values.)
| Adduct Type | Calculated m/z |
| [M+H]⁺ | 156.0768 |
| [M+Na]⁺ | 178.0587 |
| [M-H]⁻ | 154.0622 |
| [M+K]⁺ | 194.0326 |
| Data derived from predictive models for an isomer of the target compound. uni.lu |
Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of a selected precursor ion. In a typical MS/MS experiment, the molecular ion or a protonated adduct of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are analyzed to reveal the molecule's structure.
Studies on derivatives and related 5-nitroimidazoles indicate that fragmentation is often initiated at the nitro group and the N-alkyl side chain. rsc.orgresearchgate.net In electron ionization (EI-MS) studies of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, molecular ion peaks are often weak or absent, indicating that the molecule fragments readily. researchgate.net
Key fragmentation pathways for 5-nitroimidazoles typically include:
Loss of the nitro group: Cleavage of the C-NO₂ bond can lead to the loss of NO₂ (46 Da) or HONO (47 Da). rsc.org
Side-chain cleavage: The bond between the imidazole ring and the ethyl group at the N1 position is a likely point of fragmentation. This can involve the loss of the entire ethyl group or parts of it. For other N-substituted nitroimidazoles, cleavage of the side chain at N1 is a primary dissociation event. rsc.org
Loss of small molecules: Elimination of stable neutral molecules such as ethene (C₂H₄) from the ethyl side chain is also a plausible pathway.
Based on the fragmentation of analogous compounds, a probable fragmentation scheme for the [M+H]⁺ ion of this compound can be proposed.
Table 2: Plausible MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 156.08 | 128.08 | C₂H₄ (Ethene) | [M+H-C₂H₄]⁺ |
| 156.08 | 110.07 | NO₂ (Nitrogen Dioxide) | [M+H-NO₂]⁺ |
| 156.08 | 82.06 | C₂H₄ + NO₂ | [M+H-C₂H₄-NO₂]⁺ |
| This table represents a predictive fragmentation pattern based on the known behavior of related 5-nitroimidazole compounds. |
Vibrational Spectroscopy for Conformational and Bonding Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, key characteristic absorption bands are expected for the nitro group, the imidazole ring, and the alkyl substituents.
Research on closely related 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives shows characteristic strong stretching bands for the nitro group (N=O) in the regions of 1519–1526 cm⁻¹ (asymmetric) and 1360–1375 cm⁻¹ (symmetric). researchgate.net A detailed vibrational analysis of the similar compound 1,2-dimethyl-5-nitroimidazole provides further assignments that can be extrapolated to the 1-ethyl derivative. nih.govresearchgate.net
Table 3: Key FT-IR Vibrational Assignments for this compound (Assignments are based on data from closely related compounds)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 | Medium | C-H stretch (imidazole ring) |
| ~2980 | Medium-Strong | C-H asymmetric stretch (CH₃, CH₂) |
| ~2880 | Medium | C-H symmetric stretch (CH₃, CH₂) |
| ~1525 | Strong | NO₂ asymmetric stretch |
| ~1450 | Medium-Strong | C-H bending (CH₃, CH₂) |
| ~1370 | Strong | NO₂ symmetric stretch |
| ~1270 | Strong | C-N stretch (ring) |
| ~830 | Strong | C-H out-of-plane bend (ring) |
| Data adapted from studies on 1,2-dimethyl-5-nitroimidazole and other substituted 5-nitroimidazoles. researchgate.netnih.govresearchgate.net |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar or symmetric bonds.
A comprehensive FT-Raman analysis has been performed on 1,2-dimethyl-5-nitroimidazole, providing a solid foundation for interpreting the spectrum of this compound. nih.govresearchgate.net In the Raman spectrum, the symmetric stretching vibration of the nitro group is typically a very strong band. The vibrations of the imidazole ring and the C-C backbone of the ethyl group would also be prominent.
Table 4: Key Raman Vibrational Assignments for this compound (Assignments are based on data from the closely related 1,2-dimethyl-5-nitroimidazole)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3105 | Medium | C-H stretch (imidazole ring) |
| ~2940 | Strong | C-H stretch (methyl group) |
| ~1550 | Medium | Ring stretching |
| ~1375 | Very Strong | NO₂ symmetric stretch |
| ~1200 | Strong | Ring breathing |
| ~850 | Strong | Ring deformation |
| Data adapted from a detailed study on 1,2-dimethyl-5-nitroimidazole. nih.govresearchgate.net |
Chiroptical Spectroscopic Studies (e.g., CD, ORD) for Asymmetric Derivatives
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules—those that are non-superimposable on their mirror images. While this compound itself is not chiral, derivatives can be synthesized that contain one or more stereocenters. For instance, substitution on the ethyl side chain could introduce chirality.
The study of such asymmetric derivatives is significant, particularly in medicinal chemistry, where the biological activity of enantiomers can differ substantially. Although specific CD or ORD spectroscopic data for chiral derivatives of this compound are not widely reported, the synthesis of chiral 5-nitroimidazole compounds is an active area of research. These techniques would be vital for:
Determining Absolute Configuration: Comparing experimental CD spectra with those predicted by quantum chemical calculations can help assign the absolute stereochemistry (R/S) of a chiral center.
Assessing Enantiomeric Purity: The magnitude of the CD or ORD signal is proportional to the enantiomeric excess of a sample.
Studying Conformation: The specific shape of a CD spectrum is highly sensitive to the three-dimensional arrangement of the molecule in solution.
The existence of research on chiral 5-nitroimidazole derivatives underscores the potential and necessity for chiroptical spectroscopic analysis in this class of compounds to fully characterize their three-dimensional structure and relate it to their functional properties.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy is a valuable analytical technique for probing the electronic structure of molecules like this compound. This method provides insights into the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light, which is directly related to the extent of conjugation in the chromophoric system. The imidazole ring, substituted with a nitro group, constitutes the primary chromophore responsible for the characteristic UV absorption of this compound.
The electronic spectrum of this compound, also known as tinidazole (B1682380), exhibits distinct absorption bands that are influenced by the solvent environment. hilarispublisher.comallsubjectjournal.comymerdigital.comuonbi.ac.ke The nitro group, being a strong electron-withdrawing group, in conjunction with the imidazole ring, creates a conjugated system that gives rise to characteristic π → π* and n → π* transitions.
Detailed research findings have reported varying absorption maxima (λmax) for tinidazole depending on the solvent used, which can affect the energy levels of the molecular orbitals involved in the electronic transitions. For instance, in a neutral solvent like methanol, tinidazole shows a λmax around 317 nm. allsubjectjournal.com However, in acidic and basic media, shifts in the absorption maxima are observed due to protonation or deprotonation of the molecule, which alters the electronic distribution and, consequently, the energy of the electronic transitions.
In acidic solutions, such as 0.1N HCl or 0.5N HCl, the reported λmax values for tinidazole are around 276-279.2 nm. ymerdigital.comuonbi.ac.keresearchgate.net Conversely, in basic solutions like 0.5N NaOH, a significant bathochromic shift (shift to a longer wavelength) is observed, with the λmax reported at approximately 318 nm and even as high as 368.6 nm in some studies. ymerdigital.comuonbi.ac.ke This shift in basic media can be attributed to the deprotonation of the imidazole ring, which increases the electron-donating ability of the ring and enhances the conjugation with the nitro group.
The presence of the ethyl and methyl groups on the imidazole ring has a minor influence on the electronic spectrum compared to the powerful chromophoric and auxochromic effects of the nitro group and the imidazole ring itself. The conjugation between the lone pair of electrons on the nitrogen atoms of the imidazole ring and the π-system of the nitro group is the dominant factor governing the UV-visible absorption characteristics of this compound.
The following interactive data table summarizes the reported UV-Visible spectral data for this compound (Tinidazole) in various solvents, illustrating the effect of the chemical environment on its electronic transitions.
Interactive Data Table: UV-Visible Absorption Maxima (λmax) of this compound (Tinidazole) in Different Solvents
| Solvent/Medium | Reported λmax (nm) | Reference(s) |
| 0.1N Hydrochloric Acid | 278 | researchgate.net |
| 0.5N Hydrochloric Acid | 276, 279.2 | ymerdigital.comuonbi.ac.ke |
| Phosphate (B84403) Buffer (pH 6.8) | 317 | allsubjectjournal.com |
| 0.5N Sodium Hydroxide | 318, 368.6 | ymerdigital.comuonbi.ac.ke |
| Water | 316 | ymerdigital.com |
| Control Sample (Solvent not specified) | 308 | hilarispublisher.com |
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. Studies on various 5-nitroimidazole derivatives provide a blueprint for understanding the electronic nature of this compound.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity; a smaller gap suggests a more reactive species.
For nitroimidazole compounds, the radiosensitizing efficacy is often linked to their electron affinity, which is related to the LUMO energy. A lower LUMO energy indicates a higher electron affinity, making the molecule a better electron acceptor. This is a key feature for the biological activity of 5-nitroimidazoles. Quantum chemical calculations, such as CNDO/S, have been employed to evaluate the electron affinity of 5-nitroimidazole derivatives to correlate with their radiosensitizing efficiencies. researchgate.net
The reactivity and stability of molecules can be described by global reactivity descriptors derived from HOMO and LUMO energies. A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a smaller gap and is generally more reactive. mdpi.com The table below, based on general findings for related compounds, illustrates the kind of data generated in these studies.
| Compound Family | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Nitroimidazole Derivatives | ~ -6.0 to -7.5 | ~ -1.5 to -3.0 | ~ 4.0 to 5.0 |
Note: These values are representative and can vary based on the specific derivative and the computational method used.
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
In 5-nitroimidazole derivatives, the most negative potential is typically localized over the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic interactions. The region around the imidazole ring and its substituents will show varying potentials that influence how the molecule interacts with biological targets. This analysis helps in understanding the non-covalent interactions that are crucial for the biological activity of these compounds.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stability gained from these interactions (E(2) energy).
Computational methods, particularly DFT, are adept at predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structures.
NMR: Theoretical calculations of 1H and 13C NMR chemical shifts for 2-methyl-5-nitroimidazole derivatives have been shown to be in good agreement with experimental data. derpharmachemica.com For 1-ethyl-2-methyl-5-nitro-1H-imidazole, the reported experimental 1H NMR data shows a triplet for the methyl protons of the ethyl group at 1.50 ppm, a singlet for the methyl group on the imidazole ring at 2.5 ppm, a quartet for the methylene protons of the ethyl group at 4.0 ppm, and a singlet for the proton at the 4-position of the imidazole ring at 7.95 ppm. derpharmachemica.com
IR and Raman: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For instance, in related nitroimidazoles, characteristic bands for the C=N stretching of the imidazole ring are observed. nih.gov
UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org For nitroimidazole derivatives, the absorption maxima are typically related to π→π* and n→π* transitions involving the imidazole ring and the nitro group. The solvent environment can influence these transitions, leading to shifts in the absorption wavelengths.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For a molecule like this compound, MD simulations can reveal the preferred conformations of the ethyl group relative to the imidazole ring and how the molecule interacts with its environment, such as solvent molecules or biological macromolecules.
In the context of drug design, MD simulations are used to study the binding of a ligand to its receptor. For example, MD simulations of novel 4-nitroimidazole (B12731) analogues have been used to investigate their interactions with protein active sites, providing insights into their potential as therapeutic agents. researchgate.net Such studies can elucidate the key intermolecular forces, like hydrogen bonds and van der Waals interactions, that stabilize the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. For nitroimidazole derivatives, QSAR studies have been conducted to correlate their physicochemical properties, such as electron affinity, with their radiosensitizing activity. researchgate.netnih.gov
These models often use descriptors derived from quantum chemical calculations (like HOMO-LUMO energies, dipole moment, and atomic charges) to build a predictive model. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. For instance, a QSAR model for nitroimidazole derivatives demonstrated a strong correlation between the predicted and experimental antiproliferative activity. nih.gov
Derivation of Physicochemical Descriptors
Physicochemical descriptors are fundamental in computational chemistry for predicting the behavior of a molecule. These descriptors, derived from the compound's two-dimensional or three-dimensional structure, quantify various properties such as size, shape, lipophilicity, and electronic distribution. For this compound, these descriptors are calculated using various computational models and software. They are crucial inputs for developing Quantitative Structure-Activity Relationship (QSAR) models and for assessing drug-likeness according to frameworks like Lipinski's Rule of Five.
While specific experimental data for this compound is not extensively published, computational methods provide reliable estimates. The table below presents key physicochemical descriptors for a closely related isomer, 5-ethyl-1-methyl-2-nitroimidazole, which are computationally derived and available in public databases like PubChem. These descriptors offer a baseline for understanding the likely properties of this compound.
Table 1: Computed Physicochemical Descriptors for a this compound Isomer
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉N₃O₂ | PubChem |
| Molecular Weight | 155.16 g/mol | PubChem |
| XLogP3 | 0.5 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| Exact Mass | 155.069477 g/mol | PubChem (Computed) |
| Polar Surface Area | 55.4 Ų | PubChem (Computed) |
Note: Data corresponds to the isomer 5-Ethyl-1-methyl-2-nitroimidazole (PubChem CID: 89839). These values are expected to be very similar for this compound.
Statistical Validation of QSAR Models for Reactivity or Stability
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For nitroimidazoles, QSAR models are invaluable for predicting properties like antimicrobial potency, radiosensitizing effects, or stability without synthesizing and testing every compound. The reliability of a QSAR model is critically dependent on rigorous statistical validation.
Validation is a multi-step process that assesses a model's goodness-of-fit, robustness, and predictive power. researchgate.net Internal validation techniques, such as leave-one-out (LOO) cross-validation (q²), evaluate the model's stability and internal consistency. mdpi.com External validation, where the model is used to predict the activity of a set of compounds not used in its development (the test set), is considered the most stringent test of a model's predictive capability. researchgate.net A QSAR model is generally considered acceptable when it meets certain statistical thresholds, such as a high squared correlation coefficient (R²) for the training set, a high cross-validated coefficient (q² or R²(CV) > 0.5), and a high predictive R² (R²pred > 0.6) for the external test set. mdpi.com
Studies on nitroimidazole derivatives have successfully employed various QSAR approaches, including Hologram QSAR (HQSAR) and methods based on machine learning like random forests. mdpi.com For instance, HQSAR models developed for the anti-Trichomonas vaginalis activity of nitroimidazoles demonstrated good internal predictive power, with q² values of 0.607 and 0.646 for susceptible and resistant strains, respectively. mdpi.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Typical Acceptance Criteria |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |
| Leave-One-Out Cross-Validated R² | q² or R²(CV) | Assesses the internal robustness and predictive ability of the model. mdpi.com | > 0.5 |
| Predictive R² for External Test Set | R²pred | Measures the model's ability to predict the activity of an independent set of compounds. mdpi.com | > 0.6 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |
| Fischer's F-test value | F | Indicates the statistical significance of the model. | High value |
Reaction Pathway Analysis and Transition State Calculations
Understanding the chemical reactivity of this compound, particularly the mechanisms of its bioactivation, is crucial for explaining its biological effects. The therapeutic action of 5-nitroimidazoles is believed to stem from the reductive activation of the nitro group, a process that occurs under the low-redox-potential conditions found in anaerobic organisms. mdpi.com This reduction generates reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, and ultimately radical species that can damage cellular macromolecules like DNA. nih.gov
Computational chemistry, especially methods based on Density Functional Theory (DFT), is a powerful tool for investigating these complex reaction pathways. nih.gov By calculating the potential energy surface for a proposed reaction, chemists can identify intermediates, transition states, and final products. Transition state calculations are particularly important as they determine the activation energy (energy barrier), which is the key factor controlling the reaction rate.
For example, theoretical studies on the degradation of metronidazole (a structurally similar 2-methyl-5-nitroimidazole) initiated by hydroxyl (•OH) radicals have been performed using DFT. nih.gov These studies mapped out the reaction pathways, including radical addition to the imidazole ring and hydrogen abstraction from the side chains. Calculations revealed that the addition of the radical to the carbon atom bearing the nitro group is the most energetically favorable pathway, having the lowest activation barrier. nih.gov Similar computational approaches can be applied to this compound to predict its most likely metabolic and degradation pathways, providing insights into its mechanism of action and potential stability issues. The rate constants for these elementary reaction steps can then be calculated using Transition State Theory (TST). nih.gov
Table 3: Example of Calculated Gibbs Free Energy Barriers for Metronidazole Reaction with •OH
| Reaction Pathway | Description | Gibbs Free Energy Barrier (ΔG≠) (kcal/mol) |
|---|---|---|
| RAF-1 | •OH addition to C5 (nitro-bearing carbon) | 1.84 |
| RAF-2 | •OH addition to C4 | 5.27 |
| RAF-3 | •OH addition to C2 | 11.23 |
| HAT-4 | H-abstraction from N1-side chain (CH₂) | 8.33 |
| HAT-5 | H-abstraction from N1-side chain (CH₃) | 10.96 |
Data adapted from a theoretical study on Metronidazole degradation. nih.gov Such calculations are indicative of the methodologies used to analyze the reactivity of related nitroimidazoles.
Cheminformatics Approaches for Nitroimidazole Compound Libraries
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov For nitroimidazoles, cheminformatics approaches are essential for managing the vast and growing libraries of synthesized and virtual compounds, and for extracting meaningful structure-activity relationships (SAR). mdpi.com A core principle of cheminformatics is that molecules with similar structures tend to exhibit similar properties. nih.gov
By analyzing large libraries of nitroimidazole derivatives, researchers can identify key structural features (pharmacophores) that are essential for a desired biological activity and those associated with toxicity. For instance, cheminformatics tools can be used to analyze a database of 5-nitroimidazole compounds to identify which substituents at the N-1 and C-2 positions enhance anti-protozoal activity while minimizing toxicity. mdpi.com
These analyses often involve calculating a wide array of molecular descriptors for each compound in the library and then using machine learning or statistical methods to build predictive models. nih.gov These models can then be used for virtual screening, a process where large compound databases are computationally filtered to identify promising candidates for synthesis and experimental testing. This significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. Furthermore, sequence database analysis of enzymes like 5-nitroimidazole reductase, which are responsible for both activating and inactivating these drugs, provides crucial information for overcoming drug resistance.
Redox Cycling and Free Radical Generation Mechanisms of Nitroimidazoles
Nitroimidazoles are essentially prodrugs that must be activated under low oxygen conditions to become reactive. oup.comnih.gov The core mechanism involves the transfer of electrons to the nitro group, initiating a cascade of reactive species generation.
The activation process begins when the nitroimidazole molecule diffuses into a cell and accepts an electron, forming a nitro radical anion. unimib.it In the presence of oxygen, this process can undergo "futile cycling," where the electron is transferred from the nitro radical anion to molecular oxygen, regenerating the parent nitroimidazole compound and producing superoxide (B77818) radicals. oup.com This cycle prevents the accumulation of further reduced, highly reactive intermediates in aerobic environments. However, under anaerobic or hypoxic conditions, the nitro radical anion can undergo further reduction to generate cytotoxic species. unimib.itoup.com Studies on various nitroimidazoles, including metronidazole, ronidazole, and secnidazole (B1681708), have demonstrated the formation of these nitro anion radicals via electron spin resonance spectroscopy. nih.gov The generation of these free radicals is considered a fundamental cause of nitroimidazole toxicity. nih.gov
Role of Low-Redox-Potential Proteins in Activation (e.g., Ferredoxin, Nitroreductases, Thioredoxin Reductases)
The reduction of the nitro group is not a spontaneous process; it is catalyzed by specific proteins possessing low redox potentials. These enzymes donate the necessary electrons to activate the nitroimidazole.
Ferredoxins : These small, iron-sulfur proteins are implicated as crucial electron donors for nitroimidazole activation in various anaerobic organisms. unimib.itnih.gov Ferredoxins involved in metabolic pathways like the pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) system have a sufficiently low redox potential to reduce the nitro group of compounds like metronidazole. unimib.itnih.gov The rate of electron transfer from reduced ferredoxins to nitroimidazoles has been shown to correlate with the compound's cytotoxic effects, highlighting the critical role of this activation step. nih.gov
Nitroreductases (NTRs) : This family of enzymes, often utilizing flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors, plays a significant role in the bioreduction of nitroaromatic compounds. mdpi.com For instance, in Helicobacter pylori, NADPH nitroreductases such as RdxA and FrxA have been identified to directly reduce metronidazole. nih.gov Bacterial nitroreductases are key to activating these prodrugs by reducing the nitro group to reactive radical species. mdpi.com
Thioredoxin Reductases (TrxR) : In some organisms, such as the protozoan parasite Entamoeba histolytica, thioredoxin reductase has been identified as a primary site for metronidazole activation. plos.org This flavoenzyme, central to cellular redox control, can reduce the 5-nitroimidazole, leading to the formation of covalent adducts with nearby proteins, including TrxR itself and thioredoxin. plos.orgwikipedia.org
The following table summarizes the key proteins involved in the activation of nitroimidazoles.
Table 1: Key Proteins in Nitroimidazole Bioreduction| Protein Class | Specific Examples | Cofactors/System | Role in Activation |
|---|---|---|---|
| Ferredoxins | T. vaginalis Ferredoxin | Iron-Sulfur Clusters | Proximal electron donors for the reduction of the nitro group. unimib.itnih.gov |
| Nitroreductases | RdxA, FrxA (H. pylori) | FMN/FAD, NADPH | Catalyze the reduction of the nitro group to form reactive species. nih.govmdpi.com |
| Thioredoxin Reductases | E. histolytica TrxR | FAD, NADPH | Site of activation and subsequent adduct formation. plos.org |
DNA Adduct Formation and Damage Mechanisms at a Molecular Level
Once activated, the reactive intermediates of this compound can interact directly and indirectly with DNA, leading to macromolecular damage.
Covalent Adduct Formation with DNA Macromolecules
A significant mechanism of action for activated 5-nitroimidazoles is the formation of covalent bonds with DNA. nih.gov Research has shown that reductive activation is a prerequisite for this binding. nih.gov The process requires a four-electron reduction of the nitro group to form a hydroxylamine derivative. nih.gov This reactive hydroxylamine intermediate is then believed to initiate a nucleophilic attack, primarily at the C4 position of the imidazole ring, leading to the formation of stable covalent adducts with DNA macromolecules. nih.gov This binding disrupts the normal structure and function of the DNA. Studies using radiolabeled metronidazole confirmed that covalent binding occurred with the loss of a label at the C4 position, supporting this proposed mechanism. nih.gov
Indirect Inhibition of DNA Synthesis and Repair
Beyond direct covalent binding, there is evidence that nitroimidazoles can indirectly inhibit DNA synthesis and repair processes. nih.govoup.com The concentration of direct DNA adducts may be too low to be the sole cause of cytotoxicity. oup.com An alternative hypothesis suggests that the presence of the drug and its reactive intermediates interferes with the enzymatic machinery responsible for DNA replication and repair. oup.comresearchgate.net It has been observed that bacterial mutants with deficiencies in DNA repair systems, such as the SOS DNA repair system, exhibit increased susceptibility to metronidazole. oup.com This suggests that the damage caused by the drug's intermediates overwhelms the cell's ability to perform repairs, indirectly leading to cell death. Furthermore, some nitroimidazole compounds have been shown to cause a pronounced defect in DNA synthesis. researchgate.net
Enzymatic Bioreduction Pathways of this compound
The enzymatic bioreduction of this compound follows pathways common to 5-nitroimidazoles, involving a series of reduction steps catalyzed by low-redox-potential enzyme systems. The process is initiated by the transfer of a single electron to the nitro group, a reaction efficiently catalyzed under anaerobic conditions by enzymes like ferredoxin and various nitroreductases. unimib.itnih.gov
The complete activation, leading to intermediates capable of forming covalent DNA adducts, involves the transfer of four electrons to form a hydroxylamine intermediate. nih.gov This multi-step reduction can be carried out by various enzymes. For example, human hepatic microsomal enzymes can facilitate the NADPH-dependent anaerobic reductive activation of 5-nitroimidazoles. nih.gov In microorganisms, systems such as pyruvate:ferredoxin oxidoreductase are key players. nih.gov The specific pathway and the efficiency of bioreduction can vary depending on the organism and the specific enzymes it possesses. For example, in E. histolytica, thioredoxin reductase is a central enzyme in this process, where it not only activates the drug but also becomes a target of the resulting reactive species. plos.org
The following table outlines the proposed steps in the bioreduction pathway.
Table 2: Proposed Enzymatic Bioreduction Pathway of 5-Nitroimidazoles| Step | Reactant | Product | Electrons Transferred | Key Enzymes/Mediators |
|---|---|---|---|---|
| 1 | Parent 5-Nitroimidazole | Nitro Radical Anion | 1e⁻ | Ferredoxin, Nitroreductases unimib.it |
| 2 | Nitro Radical Anion | Nitrosoimidazole | 1e⁻ | Low-redox environment |
| 3 | Nitrosoimidazole | Hydroxylamine Derivative | 2e⁻ | Low-redox environment plos.orgnih.gov |
| 4 | Hydroxylamine Derivative | Aminoimidazole Derivative | 2e⁻ | Low-redox environment plos.org |
Identification and Characterization of Specific Nitroreductases
The bioreduction of the 5-nitro group is the pivotal activation step, catalyzed by specific enzymes known as nitroreductases. These enzymes are typically flavoproteins that utilize reduced nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as a source of electrons.
Bacterial Nitroreductases: In many anaerobic bacteria and some protozoa, the activation is carried out by low redox potential pathways. Enzymes such as ferredoxin-linked oxidoreductases are key players. Additionally, specific nitroreductases, like the NfsA and NfsB enzymes from Escherichia coli, are known to activate 5-nitroimidazoles. nih.govnih.gov Engineered variants of E. coli NfsB have been developed with enhanced activity towards 5-nitroimidazole compounds, demonstrating the central role of this enzyme family in the activation process. nih.gov A database analysis of proteins related to 5-nitroimidazole reductase (Nim proteins) has revealed a wide diversity of these enzymes across various anaerobic and even aerobic bacteria, suggesting a broad potential for the activation of compounds like this compound in different biological systems. nih.gov
Thioredoxin Reductase: In certain organisms, such as the protozoan parasite Entamoeba histolytica, thioredoxin reductase (TrxR) has been identified as a key enzyme in the reductive activation of 5-nitroimidazoles. nih.govsemanticscholar.orgplos.org This enzyme, crucial for maintaining the redox balance within the cell, can reduce the nitro group of these compounds, initiating the cascade of cytotoxic reactions. plos.org
The activation mechanism follows a ping-pong bi-bi kinetic model, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H, followed by the transfer of electrons from the reduced FMN to the nitroimidazole substrate. nih.gov
Characterization of Bioreduction Products and Intermediates
The reduction of the nitro group of this compound is not a single event but a sequential transfer of electrons, leading to the formation of several key intermediates. plos.orgoup.com
Nitro Radical Anion: The initial step is a one-electron reduction to form a nitro radical anion. This species is highly reactive and is a crucial branching point in the metabolic pathway. oup.com
Nitroso and Hydroxylamine Intermediates: Further reduction of the nitro radical anion, bypassing reoxidation, leads to the formation of a nitrosoimidazole derivative. plos.org A subsequent two-electron reduction generates a hydroxylamine intermediate. plos.orgnih.gov Studies on the closely related compound metronidazole have shown that a total of four electrons are required to form this hydroxylamine, which is considered the primary cytotoxic species responsible for forming covalent adducts with macromolecules. nih.gov
Final Amine Product: The complete reduction of the nitro group requires six electrons and results in the formation of a stable and non-reactive 5-amino derivative (1-ethyl-2-methyl-imidazole-5-amine). plos.org This final product is considered an inactive detoxification metabolite. oup.com
High-performance liquid chromatography has been used to separate and identify the final reduction products of metronidazole, which are formed without a stable intermediate, suggesting that the earlier, short-lived reduction products are the agents responsible for cytotoxicity. nih.gov
Role of Oxygen Tension in Bioreduction Efficiency
The efficiency of 5-nitroimidazole bioreduction is critically dependent on the local oxygen concentration. Under aerobic conditions, the one-electron reduction product, the nitro radical anion, is rapidly re-oxidized back to the parent this compound molecule by molecular oxygen. oup.comnih.gov This process, known as "futile cycling," consumes reducing equivalents and generates superoxide anions, but prevents the accumulation of the cytotoxic downstream intermediates. oup.comnih.gov
This oxygen-dependent mechanism is the basis for the selective toxicity of 5-nitroimidazoles in anaerobic or hypoxic (low oxygen) environments, such as those found in anaerobic bacterial infections or the core of solid tumors. nih.gov In the absence of sufficient oxygen to effectively compete for the electrons, the nitro radical anion undergoes further reduction to the toxic hydroxylamine species, which can then bind to cellular targets. nih.govnih.gov This dramatic difference in activity is highlighted by in vitro studies on Giardia lamblia, which showed that trophozoites were over 100-fold less sensitive to metronidazole under aerobic conditions compared to low-oxygen conditions. researchgate.net Therefore, low oxygen tension is a prerequisite for the efficient bioreductive activation and subsequent biological activity of this compound.
Protein Target Interactions and Binding Site Analysis
Once the reactive hydroxylamine intermediate of this compound is formed under hypoxic conditions, it can covalently bind to various cellular macromolecules, with proteins being a major target. This adduction disrupts protein function and contributes to cellular toxicity.
Identification of Covalent Adducts with Specific Proteins (e.g., Thioredoxin Reductase, Ribonucleotide Reductase)
The reactive metabolites of 5-nitroimidazoles are not selective and can form adducts with numerous proteins. nih.govsemanticscholar.org Proteomic approaches have been instrumental in identifying these targets. Studies using a "click chemistry" tagged 5-nitroimidazole analogue have enabled the isolation and identification of dozens of adducted proteins in Giardia lamblia. nih.gov
For the closely related compound metronidazole, research in E. histolytica has identified several specific protein targets that form covalent adducts after reductive activation. plos.org These proteins are often located in close proximity to the site of activation. plos.org
| Identified Protein Target | Organism Studied | Putative Consequence of Adduction |
| Thioredoxin Reductase (TrxR) | E. histolytica, G. lamblia | Inhibition of the cell's primary antioxidant defense system. nih.govplos.org |
| Thioredoxin (Trx) | E. histolytica | Disruption of redox regulation and antioxidant capacity. plos.org |
| Superoxide Dismutase (SOD) | E. histolytica | Impairment of defense against oxidative stress. plos.org |
| Purine (B94841) Nucleoside Phosphorylase (PNP) | E. histolytica | Disruption of purine salvage pathway. plos.org |
| Arginine Deiminase | G. lamblia | Interference with energy metabolism. nih.gov |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | FaDu head and neck cancer cells (for 2-nitroimidazole) | Inhibition of a key glycolytic enzyme. nih.govresearchgate.net |
The formation of these adducts with proteins involved in antioxidant defense, such as thioredoxin reductase, is particularly significant as it likely renders the cells more vulnerable to oxidative stress. plos.org Regarding ribonucleotide reductase, another key enzyme in cellular metabolism, direct evidence for its covalent modification by metabolites of this compound is not prominent in the reviewed scientific literature.
Crystallographic Studies of Enzyme-Ligand Complexes
While a crystal structure of this compound bound to a nitroreductase is not currently available, structural studies of the enzymes responsible for its activation provide significant insight into the interaction. The crystal structure of an engineered E. coli NfsB nitroreductase, which shows improved activity for 5-nitroimidazole substrates, has been resolved to a high resolution (1.98 Å). nih.gov
These structural analyses reveal that the enzyme is a homodimer, with each monomer having a conserved α+β fold that creates an active site at the dimer interface. nih.govnih.gov The active site contains the FMN cofactor, which is essential for electron transfer. nih.gov Structural analysis of the engineered mutant enzyme revealed an expanded substrate access channel compared to the wild-type, which is believed to contribute to its enhanced activity with bulkier 5-nitroimidazole compounds. nih.gov This suggests that the this compound molecule would bind in this pocket in a position that facilitates hydride transfer from the reduced FMN to the nitro group.
Molecular Docking and Binding Energy Predictions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov This method has been applied to various nitroimidazole derivatives to understand their interactions with specific protein targets.
Although specific docking studies for this compound were not found in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, molecular docking of metronidazole into the active site of E. histolytica thioredoxin reductase has been performed to explore its binding mode. acs.org These studies help to identify key amino acid residues that stabilize the ligand in the active site through hydrogen bonds and hydrophobic interactions, positioning the nitro group for reduction. acs.org
In one study, various antimicrobial compounds were docked against a panel of bacterial protein targets. mdpi.com Another study performed docking of nitroimidazole-indole conjugates into the active site of E. histolytica O-acetyl-serine sulfhydrylase, suggesting that hydrophobic additions to the nitroimidazole scaffold could enhance binding affinity. The binding affinities and interaction energies calculated from these simulations provide a theoretical basis for understanding structure-activity relationships and for designing novel derivatives with improved target specificity or activation efficiency. For example, a docking study on compounds with thioredoxin reductase from E. histolytica calculated a favorable free binding energy for metronidazole of -15.14 kcal/mol. acs.org
Advanced Analytical Methodologies for 1 Ethyl 2 Methyl 5 Nitroimidazole Research
Chromatographic Techniques for Separation, Purity Assessment, and Identification
Chromatographic methods are central to the analysis of 5-nitroimidazoles, providing robust platforms for separating complex mixtures and assessing the purity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-nitroimidazole derivatives. Isocratic reversed-phase HPLC methods are commonly developed for the separation and quantification of these compounds. A typical HPLC system for analyzing 5-nitroimidazoles would include a C18 column as the stationary phase, allowing for the separation of compounds based on their hydrophobicity.
The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. For instance, a mobile phase of acetonitrile and an o-phosphoric acid solution modified with triethylamine (B128534) has been successfully used. researchgate.net The pH of the aqueous phase can also be adjusted to optimize the retention and peak shape of the analytes. Detection is typically performed using a UV detector set at a wavelength where the nitroimidazole chromophore exhibits strong absorbance, often around 300-320 nm. researchgate.netresearchgate.net
The development of an HPLC method also involves validation to ensure its reliability. This includes assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For many 5-nitroimidazoles, linear responses are observed over a wide concentration range, with high correlation coefficients (R² > 0.999). researchgate.netnih.gov The precision of the method, expressed as the relative standard deviation (RSD), is typically low, indicating good repeatability. nih.gov Recovery studies are performed to determine the accuracy of the method, with values often falling within the 99-101% range. researchgate.net
Interactive Table 1: Exemplary HPLC Conditions for 5-Nitroimidazole Analysis
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | LiChrosorb C18 (250 mm x 4.6 mm, 5 µm) | ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.3% o-phosphoric acid with 0.1% triethylamine (20:80 v/v) | Methanol: 0.1% v/v triethylamine, pH 3.0 with phosphoric acid (26:74 v/v) |
| Flow Rate | 0.7 mL/min | Not Specified |
| Temperature | 30°C | Not Specified |
| Detection | UV at 300 nm | Photodiode array at 316 nm |
| Injection Volume | 20 µL | 20 µL |
| Data sourced from multiple studies on 5-nitroimidazole analysis. researchgate.netnih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
The principles of method development for UPLC are similar to those for HPLC, involving the optimization of the mobile phase and column chemistry. However, the enhanced efficiency of UPLC allows for faster analysis times without compromising separation quality. UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective analysis of 5-nitroimidazoles in complex matrices. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 1-ethyl-2-methyl-5-nitroimidazole, derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC analysis.
A common derivatization agent for nitroimidazoles is N,O-bis(trimethylsilyl)acetamide (BSA), which reacts with active hydrogen atoms in the molecule to form trimethylsilyl (B98337) (TMS) derivatives. bund.de The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, such as a DB-5 or DB-1 column. bund.de The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.
Following separation in the GC, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and selectivity of the analysis can be significantly enhanced. bund.de
Interactive Table 2: Typical GC-MS Parameters for Derivatized Nitroimidazole Analysis
| Parameter | Condition |
| Derivatizing Agent | N,O-bis(trimethylsilyl)acetamide (BSA) in Chloroform |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm DB-5 |
| Injector Temperature | 285°C |
| Oven Program | 60°C (1.5 min), then 12°C/min to 144°C, then 5°C/min to 184°C, then 25°C/min to 290°C (6 min) |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Data based on a study of derivatized nitroimidazole analysis. bund.de |
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
For the analysis of 5-nitroimidazoles, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte above its critical micelle concentration. nih.gov This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral molecules like this compound.
The separation is carried out in a fused-silica capillary, and the choice of background electrolyte, its pH, and the concentration of the surfactant are optimized to achieve the desired separation. nih.gov A voltage is applied across the capillary, and detection is typically performed by UV absorbance at a wavelength around 320 nm. researchgate.netnih.gov To enhance sensitivity, online preconcentration techniques can be employed. nih.gov
Interactive Table 3: Capillary Electrophoresis Conditions for 5-Nitroimidazole Separation
| Parameter | Condition 1 (MEKC) | Condition 2 (CZE) |
| Background Electrolyte | 20 mM phosphate (B84403) buffer (pH 6.5) with 150 mM SDS | 25 mM sodium phosphate (pH 3.0) with 0.10 mM tetrabutylammonium (B224687) bromide |
| Capillary Temperature | 20°C | Not Specified |
| Applied Voltage | 25 kV | 28 kV |
| Injection | Hydrodynamic (50 mbar for 15 s) | Hydrodynamic (0.5 psi for 5 s) |
| Detection | UV at 320 nm | UV at 320 nm |
| Data compiled from studies on the CE analysis of 5-nitroimidazoles. researchgate.netnih.gov |
Electrochemical Methods for Redox Potential Determination and Detection
Electrochemical methods are valuable tools for investigating the redox properties of 5-nitroimidazoles and for their quantitative detection. The nitro group in the imidazole (B134444) ring is electrochemically active and can be reduced, forming the basis for these analytical techniques. The mechanism of action of 5-nitroimidazole derivatives involves the reduction of the nitro group, which is mediated by low-redox-potential reactions within target organisms. mdpi.com
Cyclic voltammetry (CV) can be used to study the reduction process of this compound. By scanning the potential of a working electrode and measuring the resulting current, information about the reduction potential and the reversibility of the electrochemical reaction can be obtained. The reduction of the nitro group is a key step in the biological activity of these compounds. nih.gov
For quantitative analysis, techniques such as differential pulse voltammetry (DPV) can be employed. DPV offers higher sensitivity and better resolution than CV. The peak current in a DPV experiment is proportional to the concentration of the analyte, allowing for its quantification. The reduction rates of nitroimidazole compounds have been shown to correlate with their one-electron reduction potentials at a neutral pH. nih.gov
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)
Hyphenated techniques, particularly the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), provide the highest level of sensitivity and selectivity for the analysis of this compound. This powerful combination allows for the separation of the compound from complex matrices, followed by its unambiguous identification and quantification.
In an LC-MS/MS system, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, which typically produces protonated molecular ions [M+H]⁺. nih.govnih.gov
The tandem mass spectrometer then allows for multiple reaction monitoring (MRM). In this mode, the precursor ion (the protonated molecule) is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. nih.gov This high degree of specificity makes LC-MS/MS the gold standard for confirmatory analysis and for trace-level quantification in complex samples. The method is validated according to stringent criteria to ensure its accuracy and reliability. nih.gov
Development of Biosensors and Chemical Sensors for Detection in Research Media
The rapid and sensitive detection of this compound and related nitroimidazole compounds in various research media is crucial for a range of applications, from environmental monitoring to pharmaceutical research. To this end, significant research efforts have been directed towards the development of novel biosensors and chemical sensors that offer advantages over traditional analytical techniques, such as high-performance liquid chromatography (HPLC). These modern sensor technologies often provide faster response times, higher sensitivity, and the potential for miniaturization and in-field analysis.
Electrochemical Sensors
Electrochemical sensors have emerged as a prominent tool for the detection of nitroimidazole compounds due to their inherent sensitivity, cost-effectiveness, and compatibility with portable instrumentation. These sensors operate by transducing the electrochemical reduction of the nitro group on the imidazole ring into a measurable electrical signal.
A variety of materials have been employed to modify electrode surfaces to enhance their electrocatalytic activity towards nitroimidazoles. For instance, a glassy carbon electrode (GCE) modified with a poly(carmine) film has been utilized for the voltammetric determination of the closely related compound, tinidazole (B1682380). nih.gov This modified electrode demonstrated a significant increase in the reduction peak current and a negative shift in the peak potential compared to a bare GCE, indicating enhanced electrochemical reactivity. nih.gov Under optimized conditions, this sensor exhibited a linear response to tinidazole in the concentration range of 1.0 x 10⁻⁷ to 5.0 x 10⁻⁵ mol L⁻¹ and achieved a detection limit of 1.0 x 10⁻⁸ mol L⁻¹ after a 90-second accumulation time. nih.gov
Another approach involves the use of nanomaterials to improve sensor performance. A novel electrochemical sensor for tinidazole was developed using a glassy carbon electrode modified with a nanocomposite of chitosan, manganese molybdate (B1676688) (MnMoO₄), and graphitic carbon nitride (g-C₃N₄). nih.gov This sensor, fabricated using an ultrasonically assisted method, demonstrated excellent electrocatalytic activity for the reduction of tinidazole. nih.gov It offered a wide linear detection range from 0.1 to 200 µM and a very low limit of detection of 3.78 nM. nih.gov The high sensitivity of this sensor was reported to be 1.320 µA·µM⁻¹·cm⁻². nih.gov Furthermore, the sensor showed good selectivity and stability, with successful application in the detection of tinidazole in river and tap water samples, yielding recovery rates between 93.0% and 106.6%. nih.gov
The table below summarizes the performance characteristics of selected electrochemical sensors for the detection of tinidazole, a compound structurally similar to this compound.
Table 1: Performance of Electrochemical Sensors for Tinidazole Detection
| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Poly(carmine) film on GCE | Voltammetry | 1.0x10⁻⁷–5.0x10⁻⁵ mol L⁻¹ | 1.0x10⁻⁸ mol L⁻¹ | nih.gov |
| MnMoO₄/g-C₃N₄/Chitosan on GCE | Differential Pulse Voltammetry | 0.1–200 µM | 3.78 nM | nih.gov |
| Ag-Co₃O₄ Nanoparticles on GCE | Not Specified | Not Specified | Nanomolar Scale | researchgate.net |
GCE: Glassy Carbon Electrode
Optical Biosensors
Optical biosensors represent another advanced analytical platform for the detection of nitroimidazole compounds. These sensors utilize biological recognition elements, such as antibodies, coupled with optical transduction methods to achieve high specificity and sensitivity.
An assay based on optical biosensor technology has been successfully developed for the broad-range detection of several nitroimidazole drug residues and their metabolites in chicken muscle. nih.gov This technology, often based on principles like surface plasmon resonance (SPR), allows for real-time, label-free detection of molecular interactions. nih.govmdpi.com The developed assay demonstrated a low detection limit of 0.5 ppb for dimetridazole (B1670680) (a nitroimidazole) and detection capabilities of less than 1 ppb for other nitroimidazoles like metronidazole (B1676534) and ronidazole. nih.gov The intra-assay variation was 11.6% at a 1 ppb concentration, and the inter-assay variation was 14.2% at the same concentration, indicating good reproducibility. nih.gov The positive performance of a prototype kit based on this assay in a multinational study underscores its potential for reliable and sensitive screening. nih.gov
Optical biosensors offer several advantages, including high sensitivity, versatility for multichannel detection, and the ability to perform real-time measurements without the need for labels. mdpi.com
Chemical Sensors
In addition to biosensors, chemical sensors utilizing principles like molecular imprinting and colorimetry are being explored for the detection of nitroimidazoles and other antibiotics.
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites that are complementary to the target analyte in shape, size, and functional group orientation. nih.gov This "molecular memory" allows for high selectivity. MIP-based sensors can be coupled with various transduction methods, including electrochemical and optical techniques. mdpi.com For instance, a voltammetric sensor based on a molecularly imprinted polymer was developed for the detection of indazole-type synthetic cannabinoids, demonstrating the potential of this technology for sensing small molecules with high selectivity. nih.gov While specific applications for this compound are not widely reported, the principles of molecular imprinting are highly applicable for creating selective sensors for this compound.
Colorimetric Sensors: Colorimetric sensors rely on a change in color upon interaction with the analyte, providing a simple and often visual detection method. These sensors frequently utilize nanoparticles, such as gold nanoparticles (AuNPs), which exhibit distinct color changes upon aggregation or dispersion. mdpi.com A colorimetric sensor array using different concentrations of silver nitrate (B79036) and AuNPs as a colorimetric probe has been developed for the discrimination of various antioxidants. nih.gov The differential reactivity of the analytes with the sensing elements produces a unique colorimetric response pattern. This approach could potentially be adapted for the detection of this compound by designing a system where the analyte induces a specific color change.
The development of these advanced sensor technologies holds significant promise for the rapid, sensitive, and selective detection of this compound and related compounds in diverse research settings.
Comparative Studies with Other Nitroimidazole Derivatives and Analogues
Structure-Reactivity Relationships within the Nitroimidazole Class
The reactivity of nitroimidazoles is a key determinant of their biological action and is intrinsically linked to their molecular structure.
Effects of Substituents on Redox Potential and Electron Affinity
The biological activity of nitroimidazoles is often initiated by the reduction of the nitro group. Consequently, the one-electron reduction potential (E¹) is a critical parameter governing their efficacy. Substituents on the imidazole (B134444) ring can significantly modulate this potential. Electron-withdrawing groups generally increase the redox potential, making the compound easier to reduce, while electron-donating groups have the opposite effect. nih.gov
For instance, studies have shown that substituting the imidazole ring of a PA-824 analog with electron-withdrawing groups like bromo, chloro, and cyano at the 5-position leads to a positive shift in the reduction potential. nih.gov Conversely, an electron-donating amino group at the same position results in a negative shift, hindering the reduction process. nih.gov The cyano group was found to cause the most significant positive shift, indicating that the resulting nitro radical anion is the most thermodynamically favored among the tested substituents. nih.gov
Pulse radiolysis studies have been employed to measure the one-electron reduction potentials of various substituted nitroimidazoles. For example, the one-electron reduction potential at pH 7 (E¹₇) for 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, a compound structurally related to 1-ethyl-2-methyl-5-nitroimidazole, was determined to be -486 mV (± 10 mV). rsc.org In comparison, 2-nitroimidazoles generally exhibit more positive E¹₇ values than their 5-nitro counterparts, indicating they are more readily reduced. rsc.org 4-nitroimidazoles are considered even weaker oxidants. rsc.org The electron affinity of nitroimidazole derivatives, which is related to their redox potential, has also been discussed in the context of their potential radiosensitizing properties. nih.gov
Table 1: One-Electron Reduction Potentials of Selected Nitroimidazole Derivatives
| Compound | One-Electron Reduction Potential (E¹₇) in mV |
|---|---|
| 5-Formyl-1-methyl-2-nitroimidazole | -243 (± 10) rsc.org |
| 1-(2-Hydroxyethyl)-2-nitroimidazole | -398 (± 10) rsc.org |
| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | -486 (± 10) rsc.org |
| 4-Nitroimidazole (B12731) | ≤ -527 (± 10) rsc.org |
Influence of Positional Isomers on Reactivity (e.g., 2-, 4-, 5-nitroimidazole)
The position of the nitro group on the imidazole ring—be it at C2, C4, or C5—has a dramatic impact on the chemical reactivity of the molecule. nih.gov This isomeric effect is a critical factor in determining the biological activity profile of nitroimidazole derivatives.
Studies comparing 4-nitroimidazoles and 5-nitroimidazoles have revealed significant differences in their chemical behavior. For example, the synthesis of 5-nitroimidazole derivatives often results in lower reaction yields compared to their 4-nitro counterparts, highlighting a fundamental difference in reactivity. nih.gov This suggests that the electronic and steric environment created by the nitro group's position influences the accessibility and reactivity of other sites on the imidazole ring.
The reactivity towards low-energy electrons also shows a distinct selectivity based on the nitro group's position. Dissociative electron attachment (DEA) studies on 2-nitroimidazole (B3424786) and 4(5)-nitroimidazole have shown different fragmentation patterns. researchgate.net For 2-nitroimidazole, a dominant decay channel involves the loss of a water molecule upon electron attachment. researchgate.net In contrast, for 4(5)-nitroimidazole, the loss of a single hydrogen atom is a more efficient reaction. researchgate.net These differences in fragmentation pathways underscore the profound influence of the nitro group's position on the molecule's stability and reactivity upon reduction.
Furthermore, the tautomeric equilibrium between 4-nitroimidazole and 5-nitroimidazole, which readily interconvert, adds another layer of complexity to their reactivity profiles. researchgate.netwikipedia.org While they can be considered equivalent from a drug perspective due to this rapid interconversion, their individual reactivities can differ. wikipedia.org
Comparative Mechanistic Investigations of Nitroimidazole Compounds
The mechanism of action for most nitroimidazole-based drugs involves the reductive bioactivation of the nitro group. mdpi.comnih.gov This process, often occurring under hypoxic conditions, generates reactive intermediates, such as the nitro radical anion, which can then interact with and damage cellular macromolecules like DNA. mdpi.comnih.govjocpr.com
While this general mechanism holds true for the class, comparative studies reveal subtle but important differences between isomers. For instance, 2-nitroimidazoles are utilized as radiosensitizers and for diagnostic imaging in oncology. mdpi.com Their mechanism relies on reduction under hypoxic conditions to generate reactive species that damage cellular components. mdpi.com Benznidazole, a 2-nitroimidazole, exerts its anti-protozoal effect through the formation of free radicals and electrophilic metabolites upon reduction by nitroreductases. nih.gov
5-Nitroimidazoles, the class to which this compound belongs, also function through reductive activation by anaerobic bacteria and parasites. mdpi.com The resulting reactive radical species are responsible for their therapeutic effects. mdpi.com Fused nitroimidazoles like delamanid (B1670213) and pretomanid, used against tuberculosis, are thought to have a dual mechanism of action involving interference with mycolic acid synthesis and respiratory poisoning through the release of nitric oxide. nih.gov
The complexity of the reduction process is highlighted by the possibility of two different pathways: one involving reduction at the C5 position of the imidazole ring followed by the release of a reactive nitrogen species, and another involving direct reduction of the nitro group. nih.gov
Electronic and Steric Effects of Substituents on Chemical Properties
The chemical properties of nitroimidazoles are finely tuned by the electronic and steric effects of their substituents. Computational studies, such as those using Density Functional Theory (DFT), have provided valuable insights into these effects. sci-hub.sersc.org
Electron-withdrawing substituents tend to decrease the basicity of the N3 atom in the imidazole ring and lower the dipole moment of the molecule. sci-hub.sersc.org Simultaneously, they increase properties like the ionization potential, electrophilicity, and chemical hardness. sci-hub.sersc.org Conversely, electron-donating groups generally have the opposite effect. mdpi.com
The methyl group at the C2 position, as seen in this compound, along with the position of the nitro group, causes significant changes in physicochemical features, chemical reactivity, and the geometrical and energetic stabilities of the molecule. sci-hub.sersc.org Steric factors also play a crucial role. For a nitroimidazole to be biologically active, the nitro group at the 5-position generally needs to be sterically unhindered. jocpr.com However, steric protection of the nitro group by substituents at the N1 and C2 positions appears to be necessary, influencing not only the metabolism but also the physicochemical properties of the compound. jocpr.com This unique balance of electronic and steric factors is a key consideration in the design of new nitroimidazole derivatives. nih.gov
Divergent Synthetic Strategies for Related Nitroimidazole Structures
The synthesis of the diverse array of nitroimidazole derivatives has been achieved through various synthetic routes, often tailored to the specific target molecule. The synthesis of this compound itself can be seen as part of a broader landscape of synthetic strategies for this class of compounds.
A common approach for creating derivatives of 5-nitroimidazoles involves the modification of a readily available starting material like metronidazole (B1676534) (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole). The hydroxyl group of metronidazole provides a convenient handle for introducing a wide range of substituents through reactions like esterification or etherification. derpharmachemica.comresearchgate.net For example, reacting metronidazole with various sulfonyl chlorides, anhydrides, or alkyl amides has yielded a library of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives. derpharmachemica.comresearchgate.net
Another strategy involves the direct N-alkylation of a pre-formed nitroimidazole ring. For instance, reacting 2-methyl-5-nitro-1H-imidazole with acrylonitrile (B1666552) in the presence of a base like potassium carbonate provides a route to N-substituted derivatives. researchgate.net
The synthesis of 4-nitroimidazole derivatives often starts with 2-chloro-4-nitroimidazole (B123238), which can be alkylated and further modified. nih.gov For the synthesis of 2-nitroimidazoles, one reported method begins with the nitration of 2-aminoimidazole. nih.gov Alternative routes for preparing 2-nitroimidazole have also been developed, starting from imidazole itself. nih.gov
Environmental and Degradation Studies of 1 Ethyl 2 Methyl 5 Nitroimidazole
Photodegradation Pathways and Identification of Photoproducts
The degradation of nitroimidazole compounds upon exposure to light, or photodegradation, is a key factor in their environmental persistence. Studies on various 5-nitroimidazoles have shown that they are susceptible to photodegradation in aqueous solutions, with the kinetics often following a first-order reaction model. researchgate.netresearchgate.net The rate and extent of photodegradation are influenced by several factors, including the initial concentration of the compound, the pH of the solution, and the presence of natural organic matter. nih.gov
While specific photoproducts for 1-ethyl-2-methyl-5-nitroimidazole are not extensively documented, research on the closely related compound metronidazole (B1676534) reveals that photodegradation can lead to the formation of various intermediates. These by-products can sometimes be more toxic than the parent compound. nih.gov The process can involve the breakdown of the imidazole (B134444) ring, potentially leading to simpler organic molecules. For instance, metronidazole has been reported to degrade into compounds like ammonia (B1221849) and acetic acid under certain conditions. researchgate.net The initial steps in the photodegradation of other nitroimidazoles have been shown to involve the release of nitric oxide, which can be followed by the formation of nitrous acid or nitrogen dioxide. nih.gov However, the specific fragmentation pattern is highly dependent on the side chains of the imidazole ring. nih.gov
It is important to note that the quantum yields for the direct photodegradation of nitroimidazoles can be very low, meaning that the process may be slow under typical environmental light conditions. nih.gov This suggests that direct photolysis might not be the primary degradation pathway in the environment unless sensitized by other substances present in the water.
Biodegradation Mechanisms in Model Environmental Systems
The breakdown of this compound by microorganisms is a critical aspect of its environmental fate. Generally, nitroimidazole antibiotics are found to be poorly degraded by the microbial populations typically present in conventional wastewater treatment plants. researchgate.net However, specific microorganisms in soil and other environments have demonstrated the ability to break down these compounds.
The primary mechanism of action for 5-nitroimidazoles against anaerobic bacteria and certain protozoa involves the reduction of the nitro group. bangor.ac.uk This process, carried out by microbial nitroreductases under low-oxygen conditions, generates reactive intermediates that are toxic to the microorganisms. bangor.ac.ukbangor.ac.uknih.gov This same reductive process is a key pathway for the biodegradation of these compounds in anaerobic environments. The reduction of the nitro group is considered an activation step that leads to further breakdown of the molecule. frontiersin.org
Under aerobic conditions, the biodegradation of nitroaromatics can be more challenging. However, some soil bacteria have evolved pathways to utilize these compounds. For example, a strain of Mycobacterium isolated from soil was found to degrade 2-nitroimidazole (B3424786) by first removing the nitro group through a hydrolytic denitration step, producing imidazol-2-one and nitrite (B80452). nih.gov This discovery points to the existence of specific enzymatic machinery in the soil microbiome for the initial steps of nitroimidazole degradation. The efficiency of biodegradation in soil is influenced by various factors such as temperature, moisture, pH, and the concentration of the antibiotic. nih.gov
Chemical Stability and Degradation under Varying pH, Temperature, and Oxidative Conditions
The chemical stability of this compound under different environmental conditions is a key determinant of its persistence. Studies on a range of 5-nitroimidazoles have provided insights into their stability profiles.
Temperature Effects: At elevated temperatures, 5-nitroimidazoles can undergo degradation. For instance, while stable at 40°C on silica (B1680970) gel plates for 24 hours, degradation is observed at 80°C and 120°C. researchgate.net
pH and Hydrolytic Stability: The pH of the surrounding medium significantly influences the stability of nitroimidazoles. For example, metronidazole and secnidazole (B1681708) have been shown to be stable for over 1000 hours at 40°C in aqueous solutions with pH values of 2.62, 5.56, and 8.21. researchgate.net However, other related compounds like ornidazole (B1677491) show degradation across all these pH levels. researchgate.net This indicates that the specific substituents on the imidazole ring play a crucial role in determining hydrolytic stability.
Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide, 5-nitroimidazoles can degrade. Metronidazole and secnidazole have been observed to break down into multiple products in a 3% hydrogen peroxide solution when heated. researchgate.net A notable degradation product of both secnidazole and tinidazole (B1682380) under oxidative stress is 2-methyl-5-nitroimidazole (B138375), a close structural analog of the title compound. researchgate.net
The following table summarizes the stability of various 5-nitroimidazoles under different stress conditions, providing a comparative view of their chemical reactivity.
| Compound | Condition | Observation | Degradation Products | Reference |
| Metronidazole | 40°C, aqueous solutions (pH 2.62, 5.56, 8.21) | Stable for 1000 hours | - | researchgate.net |
| 40°C, 3% H₂O₂ | Degraded | Five degradation products | researchgate.net | |
| Secnidazole | 40°C, aqueous solutions (pH 2.62, 5.56, 8.21) | Stable for 1000 hours | - | researchgate.net |
| 40°C, 3% H₂O₂ | Degraded | Four degradation products, including 2-methyl-5-nitroimidazole | researchgate.net | |
| Ornidazole | 80°C and 120°C | Degrades | Four degradation products at 120°C | researchgate.net |
| 40°C, various aqueous solutions | Degraded in all solutions | - | researchgate.net | |
| Tinidazole | 40°C, aqueous solution (pH 2.62) | Stable | - | researchgate.net |
| 40°C, aqueous solutions (pH 5.56, 8.21) | Degraded | Four degradation products, including 2-methyl-5-nitroimidazole | researchgate.net |
Advanced Oxidation Processes for Degradation in Laboratory Scale
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). bangor.ac.uk These processes have been shown to be effective in degrading nitroimidazole antibiotics in laboratory settings.
Fenton and Photo-Fenton Processes: The Fenton process, which involves the reaction of hydrogen peroxide with ferrous iron (Fe²⁺), is a well-established AOP. researchgate.netfrontiersin.org It has been successfully applied to the degradation of metronidazole, with optimal degradation typically occurring at an acidic pH of around 3 to 4. researchgate.net The efficiency of the Fenton process can be enhanced by the application of UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ and the photolysis of ferric-hydroxy complexes, leading to additional hydroxyl radical production.
Ozonation and Catalytic Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with nitroimidazoles, although the reaction rates can be relatively low. researchgate.net However, the effectiveness of ozonation can be significantly increased by using catalysts such as nano-magnesium hydroxide. This catalytic ozonation process enhances the decomposition of ozone to form hydroxyl radicals, which then rapidly degrade the nitroimidazole compounds. For instance, the degradation rate constant of metronidazole was found to be four times higher in a catalytic ozonation system compared to ozonation alone.
UV/H₂O₂ Process: The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is another effective AOP. UV light cleaves the H₂O₂ molecule to generate hydroxyl radicals, which are the primary agents of degradation. This process has been shown to be significantly more effective than UV photolysis alone for the removal of metronidazole. researchgate.net
Theoretical studies on the degradation of metronidazole by hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) have shown that these radicals readily attack the imidazole ring, initiating the degradation process. bangor.ac.uk The primary reaction site is often the carbon atom bonded to the nitro group. bangor.ac.uk These findings suggest that AOPs are a promising technology for the removal of this compound and other nitroimidazole antibiotics from contaminated water sources.
Future Prospects and Emerging Research Areas for 1 Ethyl 2 Methyl 5 Nitroimidazole
Design and Synthesis of Novel Scaffolds Based on 1-Ethyl-2-Methyl-5-Nitroimidazole Core
The chemical architecture of this compound and its close analogues, such as metronidazole (B1676534), offers multiple sites for modification, making it a valuable starting point for the synthesis of diverse chemical scaffolds. researchgate.netacs.org The hydroxyl group on the ethyl side chain of metronidazole, in particular, is a prime target for various chemical reactions, allowing for the introduction of new functional groups and the creation of novel derivatives. researchgate.netmdpi.com
Researchers have successfully synthesized a variety of new molecules by reacting the core structure with different reagents. For instance, new series of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives have been developed by reacting the parent compound with reagents like benzene (B151609) sulfonyl chloride and phthalic anhydride. researchgate.net These reactions lead to the formation of esters and other derivatives with altered physicochemical properties. researchgate.net Another approach involves the synthesis of ester derivatives from related 5-nitroimidazoles like secnidazole (B1681708), further demonstrating the chemical tractability of the scaffold. researchgate.netgov.bc.ca
Beyond simple esterification, more complex moieties have been attached to the nitroimidazole core to explore new biological activities. A notable area of research has been the design of 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles (DAMNIs) as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govresearchgate.net These syntheses involve reacting 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole with appropriate benzhydrols or their corresponding bromides. researchgate.net Structure-activity relationship (SAR) studies on these DAMNI analogues have shown that substitutions on the phenyl rings can significantly influence their activity. researchgate.netuma.pt
The following table summarizes examples of novel scaffolds synthesized from the 2-methyl-5-nitroimidazole (B138375) core and its immediate precursors.
| Parent Compound | Reagent(s) | Resulting Scaffold/Derivative | Intended Application Area | Reference(s) |
| Metronidazole | Benzene sulfonyl chloride | Benzenesulfonic acid-2-(2-methyl-5-nitro-imidazole-1-yl)ethyl ester | Antibacterial | researchgate.netmdpi.com |
| Metronidazole | Phthalic anhydride | Phthalic acid mono-[2-(2-methyl-5-nitro-imidazole-1-yl)-ethyl] ester | Antibacterial | researchgate.netmdpi.com |
| Metronidazole | Benzhydrols/Benzhydryl bromides | 1-[2-(Diphenylmethoxy)ethyl]-2-methyl-5-nitroimidazole | Anti-HIV (NNRTI) | nih.govresearchgate.net |
| 2-methyl-4-nitro-1H-imidazole | N-(methyl)ethanolamine, Thionyl chloride | Isomeric mixture of chloro-derivatives subsequently reacted to form hybrids | Antiplasmodial, Antimycobacterial | researchgate.net |
| Secnidazole | Various carboxylic acids (e.g., p-nitrobenzoic acid, stearic acid) | Ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | Antimicrobial | researchgate.netgov.bc.ca |
These synthetic explorations highlight the adaptability of the this compound core, enabling the generation of compound libraries with diverse functionalities for various research applications.
Application in Chemical Probes and Imaging Agents for Biochemical Research (Non-Clinical)
The nitro group of the nitroimidazole scaffold is a key functional group that can be bioreductively activated under hypoxic (low oxygen) conditions. This property has been ingeniously exploited in the development of non-clinical chemical probes and imaging agents for studying hypoxic tissues, which are a common feature of solid tumors. nih.govacs.org
The general mechanism involves the selective reduction of the nitro group in hypoxic cells, leading to the formation of reactive intermediates that become trapped within these cells. acs.org By attaching a signaling moiety, such as a radionuclide, to the nitroimidazole core, researchers can visualize these hypoxic regions.
Several promising imaging agents based on this principle have been developed for biochemical research:
Radiolabeled Nitroimidazoles: A significant area of research involves labeling nitroimidazole derivatives with radioisotopes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). For example, a tripeptide ligand containing a 2-nitroimidazole (B3424786) moiety has been synthesized and radiolabeled with Technetium-99m (⁹⁹ᵐTc) to serve as a marker for imaging tumor hypoxia. energetic-materials.org.cn
Fluorinated Nitroimidazoles: For PET imaging, fluorine-18 (B77423) (¹⁸F) is a commonly used radionuclide. Novel ¹⁸F-labeled 2-nitroimidazole derivatives have been designed for hypoxia imaging. energetic-materials.org.cn These probes offer a non-invasive method to detect hypoxic regions, which is crucial for fundamental cancer research. energetic-materials.org.cn
The table below details examples of nitroimidazole-based imaging probes.
| Probe Type | Core Structure | Label | Imaging Modality | Research Application | Reference(s) |
| Peptide Conjugate | 2-Nitroimidazole | ⁹⁹ᵐTc | SPECT | Preclinical tumor hypoxia imaging | energetic-materials.org.cn |
| Nitroimidazole Derivative | 2-Nitroimidazole | ¹⁸F | PET | Preclinical hypoxia imaging | energetic-materials.org.cn |
| Dye Conjugate | 4-Nitroimidazole (B12731) | Indocyanine Dye | Fluorescence Imaging | Imaging of tumor hypoxia in mice | nih.gov |
This research into nitroimidazole-based probes provides powerful tools for non-clinical biochemical studies, enabling a deeper understanding of the tumor microenvironment and the role of hypoxia in disease.
Advanced Materials Science Applications of Nitroimidazole Derivatives
The chemical properties of the nitroimidazole ring, including its ability to act as a ligand for metal ions and its inherent energetic characteristics, have opened up applications in advanced materials science. researchgate.net Research in this area extends the utility of the scaffold beyond the biological realm into functional materials.
Two key areas of application have emerged:
Energetic Materials: The high nitrogen content and the presence of nitro groups make nitroimidazole derivatives candidates for the development of high-density energetic materials. mdpi.com Fused-ring systems derived from nitroimidazoles have been synthesized to create compounds with favorable thermal stability (decomposition temperatures >290 °C) and low mechanical sensitivity, which are crucial safety features for energetic materials. mdpi.com These properties, combined with high density, make them of interest for applications where controlled release of energy is required. mdpi.comresearchgate.net
Functional Porous Materials (Metal-Organic Frameworks): Metal-Organic Frameworks (MOFs) are crystalline materials consisting of metal ions or clusters linked by organic ligands. Imidazole (B134444) derivatives are widely used as ligands in the construction of MOFs due to their coordination capabilities. researchgate.netrsc.org Nitroimidazole derivatives have been explored in this context for environmental and sensing applications.
Sensing: An ultrastable luminescent Cadmium-based MOF has been developed that demonstrates remarkable sensitivity and selectivity for detecting nitroimidazole-based molecules, including 2-methyl-5-nitroimidazole. acs.org The fluorescence of the MOF is quenched upon interaction with the nitroimidazole, providing a clear signal for detection. acs.org
Environmental Remediation: MOFs have been designed to capture and remove nitroimidazole antibiotics from water. researchgate.net For example, a chromium-based MOF (MIL-101) grafted with urea (B33335) showed a high adsorption capacity for metronidazole. researchgate.net In another innovative approach, a defective MOF derived from waste PET plastic bottles was used for the rapid and efficient removal of dimetridazole (B1670680), another 5-nitroimidazole antibiotic, from water. nih.gov
The application of nitroimidazole derivatives in materials science is a growing field, demonstrating the versatility of this chemical scaffold in creating materials with advanced properties for energy, sensing, and environmental applications.
Interdisciplinary Research Integrating this compound Chemistry with Other Fields
Research on this compound and its derivatives is inherently interdisciplinary, bridging synthetic chemistry with a wide array of scientific fields. The development of novel compounds based on this scaffold requires a synergistic approach, integrating expertise from multiple domains.
Chemistry and Microbiology: The synthesis of new 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives is directly linked to microbiology, where these new compounds are tested for their activity against various bacterial strains. researchgate.netmdpi.com This collaborative effort aims to address the challenge of antimicrobial resistance by creating more effective agents.
Chemistry, Virology, and Molecular Modeling: The design of DAMNI compounds as potential anti-HIV agents is a prime example of interdisciplinary research. researchgate.net It combines organic synthesis with virology (for cell-based assays) and computational chemistry (for molecular modeling and docking studies). researchgate.netuma.pt These studies help to understand how the synthesized molecules interact with viral enzymes like reverse transcriptase at a molecular level. researchgate.net
Chemistry, Oncology, and Nuclear Medicine: The development of nitroimidazole-based imaging agents for tumor hypoxia is a convergence of synthetic chemistry, oncology, and nuclear medicine. energetic-materials.org.cn Chemists design and create the probes, oncologists provide the biological context of the tumor microenvironment, and nuclear medicine specialists develop the techniques for imaging and data interpretation.
Chemistry and Materials Science: The use of nitroimidazole derivatives in creating energetic materials and functional MOFs connects medicinal chemistry with materials science and engineering. acs.orgmdpi.com This research explores the physical and chemical properties of these molecules for non-biological applications, such as energy storage, chemical sensing, and environmental science. researchgate.netnih.gov
Chemistry and Parasitology: The synthesis of new pyrazole-imidazoline hybrids and other nitroimidazole derivatives for anti-parasitic applications demonstrates a strong link between chemistry and parasitology. mdpi.com This research involves evaluating the efficacy of new compounds against parasites like Trypanosoma cruzi and understanding their mechanism of action within the parasite. mdpi.com
This interdisciplinary approach is crucial for translating fundamental chemical knowledge about the this compound scaffold into practical applications across diverse scientific and technological fields.
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal exposure.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF) .
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) to prevent environmental contamination .
How can researchers differentiate between regioisomers of nitroimidazole derivatives using spectroscopic data?
Advanced Research Question
Regioisomers (e.g., 4-nitro vs. 5-nitro substitution) are distinguishable via:
- NOESY NMR : Spatial proximity between substituents (e.g., ethyl and nitro groups) confirms substitution patterns.
- IR spectroscopy : Nitro group vibrations (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) shift slightly based on electronic effects from adjacent substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
